- Small molecules enhance functional O-mannosylation of Alpha-dystroglycanBioorganic & Medicinal Chemistry, 2015, 23(24), 7661-7670,
Cas no 952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt)

952234-36-5 structure
Product name:1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
CAS No:952234-36-5
MF:C3H4ClN5O2S
Molecular Weight:209.614156723022
MDL:MFCD19705431
CID:654260
PubChem ID:23583982
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-1-sulfonyl azide hydrochloride
- Imidazole-1-sulfonyl azide HCl,
- Imidazole-1-sulfonyl azide hydrochloride
- 1H-Imidazole-1-sulfonyl azide, HCl salt
- Imidazole-1-sulfonyl azide
- N-diazoimidazole-1-sulfonamide;hydrochloride
- XYURSCOGYWBRDR-UHFFFAOYSA-N
- BCP14462
- imidazole-1-sulfonylazide hydrochloride
- NE16545
- Y5117
- Q6003986
- Imidazole sulfony azide hydrochloride
- 1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
-
- MDL: MFCD19705431
- インチ: 1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H
- InChIKey: XYURSCOGYWBRDR-UHFFFAOYSA-N
- SMILES: Cl.[N-]=[N+]=NS(N1C=CN=C1)(=O)=O
計算された属性
- Exact Mass: 208.977423g/mol
- Surface Charge: 0
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 5
- 回転可能化学結合数: 2
- Exact Mass: 208.977423g/mol
- 単一同位体質量: 208.977423g/mol
- Topological Polar Surface Area: 74.7Ų
- Heavy Atom Count: 12
- 複雑さ: 273
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 1
- Covalently-Bonded Unit Count: 2
じっけんとくせい
- ゆうかいてん: 100-105 °C
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Security Information
- 危険物輸送番号:NONH for all modes of transport
- 储存条件:2-8°C
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM327921-25g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95%+ | 25g |
$550 | 2021-08-18 | |
eNovation Chemicals LLC | Y1001449-25g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95% | 25g |
$410 | 2024-08-02 | |
Enamine | EN300-112206-5.0g |
1H-imidazole-1-sulfonyl azide hydrochloride |
952234-36-5 | 95% | 5g |
$269.0 | 2023-04-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506866-500mg |
1H-Imidazole-1-sulphonyl azide hydrochloride, |
952234-36-5 | 500mg |
¥1015.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D954762-5g |
1H-Imidazole-1-sulfonyl azide hydrochloride |
952234-36-5 | 95% | 5g |
$100 | 2024-06-07 | |
Chemenu | CM327921-1000g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95%+ | 1000g |
$10850 | 2021-08-18 | |
Apollo Scientific | OR301255-1g |
1H-Imidazole-1-sulphonyl azide hydrochloride |
952234-36-5 | 1g |
£212.00 | 2025-02-19 | ||
Fluorochem | 093939-1g |
Imidazole-1-sulfonylazide hydrochloride |
952234-36-5 | 95% | 1g |
£115.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1316392-5G |
1H-imidazole-1-sulfonyl azide hydrochloride |
952234-36-5 | 97% | 5g |
$90 | 2024-05-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506866-500 mg |
1H-Imidazole-1-sulphonyl azide hydrochloride, |
952234-36-5 | 500MG |
¥1,015.00 | 2023-07-11 |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; overnight, 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
- Synthesis of Chiral Triazole-Based Halogen Bond DonorsSynthesis, 2019, 51(10), 2128-2135,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
Reference
- Synthesis of 1,2,3-Triazoles from Azide-Derivatized Aminocyclitols by Catalytic Diazo Transfer and CuAAC Click ChemistryEuropean Journal of Organic Chemistry, 2014, 2014(17), 3622-3636,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate
Reference
- Clickable Enzyme-Linked Immunosorbent AssayBiomacromolecules, 2011, 12(10), 3692-3697,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; rt; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C
Reference
- Enzymatic Macrocyclization of 1,2,3-Triazole Peptide MimeticsAngewandte Chemie, 2016, 55(19), 5842-5845,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
Reference
- "Click dipeptide": A novel stationary phase applied in two-dimensional liquid chromatographyJournal of Chromatography A, 2009, 1216(49), 8623-8629,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 16 h, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
Reference
- Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12ACS Combinatorial Science, 2020, 22(3), 156-164,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 20 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
Reference
- Design and synthesis of anti-cancer cyclopeptides containing triazole skeletonAmino Acids, 2014, 46(4), 1033-1046,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C
Reference
- An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide HydrochlorideOrganic Letters, 2007, 9(19), 3797-3800,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
1.2 Solvents: Ethanol
Reference
- Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent2008, , ,,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; 0 °C
1.2 0 °C; 3 h, rt
1.2 0 °C; 3 h, rt
Reference
- A DNA-Encoded Chemical Library Incorporating Elements of Natural MacrocyclesAngewandte Chemie, 2019, 58(28), 9570-9574,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Thionyl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
Reference
- cAMP-modulated biomimetic ionic nanochannels based on a smart polymerJournal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(23), 3710-3715,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
Reference
- Azide- and alkyne-functionalized α- and β3-amino acidsSynlett, 2012, 23(18), 2643-2646,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; rt → 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C
Reference
- A DNA-encoded macrocycle library that resembles natural macrocyclesChemRxiv, 2019, 1, 1-5,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 5 min, 0 °C; 18 h, 0 °C → rt; rt → 0 °C
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
Reference
- Asymmetric Intramolecular Buchner Reaction: From High Stereoselectivity to Coexistence of Norcaradiene, Cycloheptatriene, and an Intermediate Form in the Solid StateOrganic Letters, 2021, 23(2), 300-304,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate
Reference
- Method for preparing a reactive coating for molecular immobilization using a UV-reactive monomer attached to a bicycloalkyne, European Patent Organization, , ,
Synthetic Circuit 17
Reaction Conditions
Reference
- Tunable chiral triazole-based halogen bond donors: assessment of donor strength in solution with nitrogen-containing acceptorsRSC Advances, 2019, 9(21), 11718-11721,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt; rt → 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min
Reference
- Preparation of peptides which can adopt a 310-helical conformation, United States, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
Reference
- Stapling of a 310-Helix with Click ChemistryJournal of Organic Chemistry, 2011, 76(5), 1228-1238,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
1.2 Solvents: Ethanol
Reference
- The Application of Continuous Flow Technology for Organic Synthesis2008, , ,,
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Raw materials
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Preparation Products
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 関連文献
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推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl azide hydrochloride

Purity:99.9%
はかる:200kg
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt

Purity:99%/99%/99%/99%
はかる:25.0g/50.0g/100.0g/250.0g
Price ($):166.0/278.0/500.0/1199.0